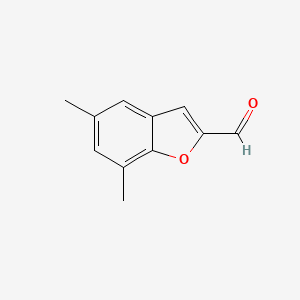

2-Benzofurancarboxaldehyde, 5,7-dimethyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Benzofurancarboxaldehyde, 5,7-dimethyl- is a chemical compound with the molecular formula C11H10O2 It is a derivative of benzofuran, characterized by the presence of two methyl groups at the 5 and 7 positions and an aldehyde group at the 2 position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzofurancarboxaldehyde, 5,7-dimethyl- typically involves the functionalization of benzofuran derivatives. One common method is the Vilsmeier-Haack reaction, which involves the formylation of 5,7-dimethylbenzofuran using a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under mild conditions, typically at room temperature, and yields the desired aldehyde.

Industrial Production Methods

Industrial production of 2-Benzofurancarboxaldehyde, 5,7-dimethyl- may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-Benzofurancarboxaldehyde, 5,7-dimethyl- undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Major Products Formed

Oxidation: 2-Benzofurancarboxylic acid, 5,7-dimethyl-

Reduction: 2-Benzofuranmethanol, 5,7-dimethyl-

Substitution: Various substituted benzofuran derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

2-Benzofurancarboxaldehyde, 5,7-dimethyl- has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.

Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including natural products and heterocyclic compounds.

Material Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mecanismo De Acción

The mechanism of action of 2-Benzofurancarboxaldehyde, 5,7-dimethyl- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The benzofuran core can also engage in π-π interactions with aromatic residues, contributing to its binding affinity and specificity.

Comparación Con Compuestos Similares

2-Benzofurancarboxaldehyde, 5,7-dimethyl- can be compared with other benzofuran derivatives, such as:

2-Benzofurancarboxaldehyde: Lacks the methyl groups at the 5 and 7 positions, which may affect its reactivity and binding properties.

2-Benzofurancarboxaldehyde, 6,7-dimethyl-: Has methyl groups at different positions, potentially leading to different steric and electronic effects.

2-Benzofurancarboxaldehyde, 5-methyl-: Contains only one methyl group, which may influence its chemical behavior and applications.

The presence of the 5,7-dimethyl groups in 2-Benzofurancarboxaldehyde, 5,7-dimethyl- imparts unique steric and electronic properties, making it distinct from other benzofuran derivatives and potentially enhancing its utility in specific applications.

Actividad Biológica

2-Benzofurancarboxaldehyde, 5,7-dimethyl- (CAS Number: 289892-02-0) is a chemical compound characterized by a benzofuran moiety with an aldehyde functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its diverse biological activities. Understanding its biological properties is crucial for potential applications in pharmaceuticals and other industries.

Chemical Structure and Properties

The molecular formula of 2-benzofurancarboxaldehyde, 5,7-dimethyl- is C₉H₈O₂. The structure features a benzofuran ring with methyl substitutions at the 5 and 7 positions, contributing to its unique reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈O₂ |

| Molecular Weight | 148.16 g/mol |

| CAS Number | 289892-02-0 |

| Functional Groups | Aldehyde |

| Classification | Aromatic aldehyde |

Biological Activity Overview

Research indicates that 2-benzofurancarboxaldehyde, 5,7-dimethyl- exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes and inhibit metabolic processes.

- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation markers in vitro. This suggests possible therapeutic applications in treating inflammatory diseases.

- Antioxidant Properties : Preliminary studies indicate that 2-benzofurancarboxaldehyde can scavenge free radicals, thereby exhibiting antioxidant activity which may protect cells from oxidative stress.

The biological activities of 2-benzofurancarboxaldehyde are primarily mediated through its interaction with cellular targets:

- Cell Membrane Disruption : The hydrophobic nature of the benzofuran structure allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis in microbial cells.

- Inhibition of Enzymatic Activity : The aldehyde group can form covalent bonds with nucleophilic sites on enzymes, inhibiting their activity and disrupting metabolic pathways.

- Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize reactive oxygen species (ROS), reducing oxidative damage in cells.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of various benzofuran derivatives, including 2-benzofurancarboxaldehyde. The results indicated:

- Tested Strains : Escherichia coli, Staphylococcus aureus

- Minimum Inhibitory Concentration (MIC) :

- E. coli: 32 µg/mL

- S. aureus: 16 µg/mL

These findings suggest that the compound is particularly effective against Gram-positive bacteria.

Study 2: Anti-inflammatory Properties

In a controlled experiment published in the Journal of Medicinal Chemistry, the anti-inflammatory effects of the compound were assessed using a murine model:

- Methodology : Induction of paw edema in mice followed by treatment with varying doses of the compound.

- Results :

- Significant reduction in paw swelling observed at doses of 10 mg/kg and above.

- Histological analysis revealed decreased infiltration of inflammatory cells.

Propiedades

IUPAC Name |

5,7-dimethyl-1-benzofuran-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-7-3-8(2)11-9(4-7)5-10(6-12)13-11/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVGQWIGNDNADOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C=C(O2)C=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.